(1S)-1-(2,3,4-Trifluorophenyl)pentylamine
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Overview
Description
(1S)-1-(2,3,4-Trifluorophenyl)pentylamine is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-Trifluorophenyl)pentylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and pentylamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3,4-Trifluorophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3,4-Trifluorophenyl)pentylamine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are influenced by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,3,4-Trifluorophenyl)ethylamine
- (1S)-1-(2,3,4-Trifluorophenyl)butylamine
- (1S)-1-(2,3,4-Trifluorophenyl)hexylamine
Uniqueness
(1S)-1-(2,3,4-Trifluorophenyl)pentylamine is unique due to its specific chain length and trifluorophenyl substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1S)-1-(2,3,4-trifluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-9(15)7-5-6-8(12)11(14)10(7)13/h5-6,9H,2-4,15H2,1H3/t9-/m0/s1 |
InChI Key |
SWCZDWPMNHRIBY-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CCCCC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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